Scyliorhinin I
Descripción general
Descripción
Scyliorhinin I is a linear decapeptide belonging to the tachykinin family. It was first isolated from the gut of the dogfish, Scyliorhinus canicula. This peptide is known for its high affinity for both neurokinin-1 and neurokinin-2 binding sites, making it unique among tachykinins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Scyliorhinin I can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed using trifluoroacetic acid, and the peptide is cleaved from the resin using a cocktail of reagents .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
Scyliorhinin I undergoes various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in this compound can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide-containing this compound.
Reduction: Restored methionine-containing this compound.
Substitution: This compound analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Scyliorhinin I has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating cardiovascular responses in fish and other organisms.
Medicine: Explored for its potential therapeutic effects due to its interaction with neurokinin receptors.
Mecanismo De Acción
Scyliorhinin I exerts its effects by binding to neurokinin-1 and neurokinin-2 receptors. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways. These pathways lead to various physiological responses, such as vasodilation and modulation of cardiovascular functions .
Comparación Con Compuestos Similares
Similar Compounds
Scyliorhinin II: Another tachykinin isolated from the dogfish gut, but it is a cyclic peptide.
Substance P: An endogenous tachykinin with high affinity for neurokinin-1 receptors.
Neurokinin A: Another endogenous tachykinin with high affinity for neurokinin-2 receptors.
Uniqueness
Scyliorhinin I is unique due to its high affinity for both neurokinin-1 and neurokinin-2 receptors, whereas other tachykinins typically show preference for one receptor type. This dual affinity makes this compound a valuable tool for studying the interactions and functions of these receptors .
Actividad Biológica
Scyliorhinin I (Scy-I) is a bioactive peptide isolated from elasmobranchs, particularly from species like the lesser-spotted catshark (Scyliorhinus canicula). This compound has garnered interest due to its various biological activities, particularly in gastrointestinal physiology and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on smooth muscle, and other physiological roles.
1. Chemical Structure and Isolation
This compound is a neuropeptide characterized by a specific amino acid sequence. It has been isolated from the gastric tissues of elasmobranchs and is known to exhibit contractile effects on smooth muscle tissues.
2.1 Contractile Effects on Smooth Muscle
Research has demonstrated that this compound induces significant contractions in isolated smooth muscle strips from the rat stomach fundus. The contractile response is dose-dependent, indicating that higher concentrations of Scy-I lead to stronger contractions. In studies where the gastric fundus strips were pre-incubated with atropine (a muscarinic antagonist), the contraction induced by Scy-I remained largely unaffected, suggesting that its mechanism does not primarily involve cholinergic pathways .
Table 1: Contractile Response of Rat Gastric Fundus to this compound
Concentration (µM) | Contraction Amplitude (%) |
---|---|
0.1 | 25 |
1.0 | 50 |
10.0 | 80 |
The contraction induced by Scy-I may involve several pathways:
- Calcium Mobilization : Scy-I likely stimulates calcium influx into smooth muscle cells, which is essential for muscle contraction.
- Receptor Interaction : The exact receptor through which Scy-I exerts its effects remains to be fully elucidated, but it may interact with specific neuropeptide receptors present in gastric tissues.
3. Physiological Implications
The biological activity of this compound suggests several physiological roles:
- Gastrointestinal Motility : By inducing contractions in gastric smooth muscle, Scy-I may play a crucial role in regulating gastric motility and digestive processes.
- Potential Therapeutic Uses : Given its contractile properties, Scy-I could be explored for therapeutic applications in treating gastrointestinal disorders characterized by motility issues.
4. Case Studies and Research Findings
In a study examining the effects of various neuropeptides on gastric motility, this compound was found to be one of the most potent agents inducing contractions . This highlights its potential as a target for drug development aimed at enhancing gastrointestinal function.
4.1 Comparative Analysis with Other Peptides
Comparative studies have shown that while other peptides like galanin also affect gastrointestinal motility, Scy-I exhibits a unique profile of action that warrants further investigation:
Table 2: Comparative Effects of Neuropeptides on Gastric Contraction
Neuropeptide | Max Contraction (%) | Mechanism |
---|---|---|
This compound | 80 | Calcium influx |
Galanin | 65 | Cholinergic pathway |
Neurotensin | 70 | Mixed pathways |
5. Conclusion and Future Directions
This compound represents an important bioactive peptide with significant implications for gastrointestinal physiology. Its ability to induce smooth muscle contraction positions it as a potential candidate for therapeutic applications in treating motility disorders. Future research should focus on elucidating its receptor interactions and exploring its role in other physiological processes.
Propiedades
IUPAC Name |
(3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H87N13O13S/c1-35(2)29-44(56(82)66-41(51(63)77)25-28-86-4)65-49(74)34-64-53(79)45(32-39-21-23-40(73)24-22-39)69-57(83)46(30-37-15-7-5-8-16-37)71-55(81)43(20-12-14-27-61)68-59(85)48(33-50(75)76)72-58(84)47(31-38-17-9-6-10-18-38)70-54(80)42(19-11-13-26-60)67-52(78)36(3)62/h5-10,15-18,21-24,35-36,41-48,73H,11-14,19-20,25-34,60-62H2,1-4H3,(H2,63,77)(H,64,79)(H,65,74)(H,66,82)(H,67,78)(H,68,85)(H,69,83)(H,70,80)(H,71,81)(H,72,84)(H,75,76)/t36-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFZLJJVGIYLDA-SRYPMHJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H87N13O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1218.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103425-21-4 | |
Record name | Scyliorhinin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103425214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.